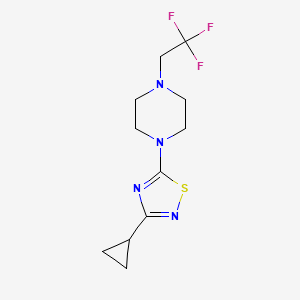![molecular formula C16H19N5O B12231619 3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12231619.png)
3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core, substituted with a dimethylamino group and a pyrazinyl-azetidinyl moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinyl intermediate, followed by the introduction of the pyrazinyl group and finally the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one: This compound shares a similar pyrazinyl group but differs in the rest of its structure.
3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride: This compound also contains a pyrazinyl group and a dimethylamino group but has a different overall structure.
Uniqueness
3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H19N5O |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C16H19N5O/c1-20(2)14-5-3-4-12(8-14)16(22)19-13-10-21(11-13)15-9-17-6-7-18-15/h3-9,13H,10-11H2,1-2H3,(H,19,22) |
InChI Key |
LOYOYVIACUXCHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12231536.png)
![4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12231543.png)
![N-cyclopentyl-N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12231547.png)
![3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12231552.png)
![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12231556.png)
![2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12231558.png)

![N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12231563.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12231574.png)
![4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12231580.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231592.png)
![3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide](/img/structure/B12231611.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12231618.png)
